molecular formula C16H23NO2 B1617220 Methyl 2-(octylideneamino)benzoate CAS No. 67801-44-9

Methyl 2-(octylideneamino)benzoate

Cat. No.: B1617220
CAS No.: 67801-44-9
M. Wt: 261.36 g/mol
InChI Key: YHXKDPQWWGRLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(octylideneamino)benzoate is an aromatic ester featuring a benzoate backbone substituted at the 2-position with an octylideneamino group (–N=C(C7H15)). This compound belongs to a class of Schiff base derivatives, where the imine linkage (–N=C–) connects the aromatic ring to a long alkyl chain. The octylidene chain introduces significant hydrophobicity, which may influence solubility, crystallinity, and biological activity compared to shorter-chain derivatives.

Properties

CAS No.

67801-44-9

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

methyl 2-(octylideneamino)benzoate

InChI

InChI=1S/C16H23NO2/c1-3-4-5-6-7-10-13-17-15-12-9-8-11-14(15)16(18)19-2/h8-9,11-13H,3-7,10H2,1-2H3

InChI Key

YHXKDPQWWGRLRC-UHFFFAOYSA-N

SMILES

CCCCCCCC=NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCCCCCCC=NC1=CC=CC=C1C(=O)OC

Other CAS No.

67801-44-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key properties of methyl 2-(octylideneamino)benzoate and related compounds, inferred from structural analogs and computational estimates:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Solubility (Polar Solvents) Hydrophobicity (LogP)*
This compound C17H25NO2 ~291.4 –N=C(C8H15) Not reported Low (organic solvents) ~5.2 (estimated)
Methyl 2-(ethylideneamino)benzoate C10H11NO2 177.2 –N=C(C2H5) Not reported Moderate in ethanol ~2.1 (estimated)
Methyl 2-(methylamino)benzoate C9H11NO2 165.2 –NH(CH3) Not reported High in methanol ~1.5 (estimated)
Methyl 4-acetamido-2-hydroxybenzoate C10H11NO4 209.2 –NHCOCH3, –OH Not reported High in polar solvents ~0.8 (estimated)

*LogP (octanol-water partition coefficient) estimated using ChemDraw or similar tools.

Key Observations:

Hydrophobicity: The octylidene chain drastically increases LogP compared to ethylidene or methylamino analogs, suggesting reduced water solubility and enhanced lipid membrane permeability.

Crystallinity : Longer alkyl chains (e.g., octylidene) may hinder crystallization due to conformational flexibility, whereas shorter chains (e.g., ethylidene) favor ordered packing .

Hydrogen Bonding : Compounds with –NH or –OH groups (e.g., methyl 4-acetamido-2-hydroxybenzoate) exhibit stronger hydrogen-bonding networks, influencing solubility and melting points .

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